8-乙基氨基-5-硝基喹啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Molecular Structure Analysis

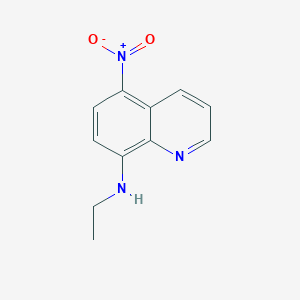

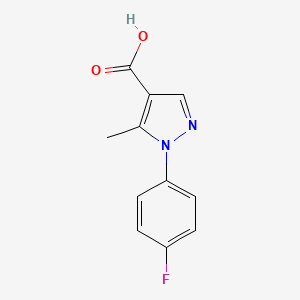

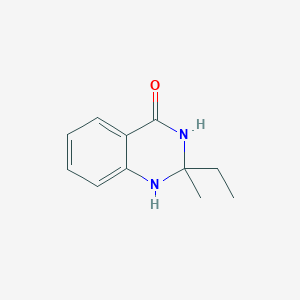

The molecular formula of 8-Ethylamino-5-nitroquinoline is C11H11N3O2 . The exact mass is 217.085126602 g/mol . The structure includes a benzene ring fused with a pyridine moiety .Physical and Chemical Properties Analysis

The molecular weight of 8-Ethylamino-5-nitroquinoline is 217.22 g/mol . It has a topological polar surface area of 70.7 Ų . The compound has one hydrogen bond donor and four hydrogen bond acceptors .科学研究应用

光动力疗法和光化学

涉及硝基喹啉衍生物(例如 8-羟基-5-硝基喹啉)的研究集中于它们的光化学性质,突出了在光动力疗法中用于抗菌、抗炎和抗癌治疗的潜在应用。这些化合物表现出光敏性,进行激发态质子转移,这对于设计用于医疗应用的光敏药物和材料至关重要 (Wang et al., 2022)。

合成和化学分析

合成硝唑啉氨基类似物的技术开发展示了硝基喹啉衍生物在化学合成中的多功能性。此类研究为创建具有定制生物活性的更复杂的化合物提供了基础 (Štefane et al., 2012)。此外,硝唑啉和相关化合物的液相色谱分析对于质量控制和药代动力学研究至关重要,表明分析技术在硝基喹啉类药物开发中的重要性 (Kang & Wang, 2003)。

腐蚀抑制

对喹啉衍生物作为盐溶液中铝合金的缓蚀剂的研究揭示了它们在材料科学中的潜力,特别是在保护涂层中以延长金属部件的寿命 (Wang et al., 2015)。

化学传感器

喹啉部分的功能化导致了用于检测金属离子的化学传感器的开发。这些发现对环境监测、医学诊断和传感技术用新型材料的开发具有影响 (Li et al., 2014)。

抗菌和抗寄生虫活性

硝基喹啉衍生物因其抗菌和抗寄生虫特性而受到研究,某些化合物对各种细菌菌株和寄生虫表现出有希望的活性。这突出了硝基喹啉衍生物在开发用于传染病的新型治疗剂方面的潜力 (Al-Hiari et al., 2007)。

未来方向

作用机制

- Antitumor Activity : 8-Ethylamino-5-nitroquinoline inhibits MetAP2, which plays a role in tumor angiogenesis. By blocking MetAP2, the compound may suppress tumor growth .

Mode of Action

Biochemical Pathways

生化分析

Biochemical Properties

8-Ethylamino-5-nitroquinoline plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in redox reactions, such as aldehyde oxidase and nitroreductase . These interactions often involve the reduction of the nitro group, leading to the formation of reactive intermediates that can further participate in biochemical pathways. The compound’s ability to chelate metal ions also contributes to its biochemical properties, influencing the activity of metalloenzymes .

Cellular Effects

8-Ethylamino-5-nitroquinoline affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can induce the production of reactive oxygen species (ROS), which can alter intracellular signaling and affect gene expression . Additionally, its interactions with enzymes like cathepsin B can inhibit tumor cell proliferation and metastasis . These effects highlight the compound’s potential in cancer research and therapy.

Molecular Mechanism

At the molecular level, 8-Ethylamino-5-nitroquinoline exerts its effects through several mechanisms. It can bind to biomolecules, such as enzymes and proteins, altering their activity. For example, the compound has been shown to inhibit the enzymatic activity of cathepsin B, a protease involved in tumor cell invasion . This inhibition is achieved through noncompetitive, reversible binding, which prevents the degradation of extracellular matrix proteins and limits tumor cell spread. Additionally, the compound’s ability to chelate metal ions can disrupt metal-dependent enzymatic processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 8-Ethylamino-5-nitroquinoline can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound can undergo photodegradation, leading to the formation of various degradation products . These products can have different biochemical activities, potentially influencing long-term cellular functions. In vitro and in vivo studies have demonstrated that the compound’s effects on cellular function can persist over extended periods, depending on its stability and the experimental conditions .

Dosage Effects in Animal Models

The effects of 8-Ethylamino-5-nitroquinoline vary with different dosages in animal models. At lower doses, the compound can effectively inhibit tumor growth and reduce metastasis without causing significant toxicity . At higher doses, toxic effects such as oxidative stress and cellular damage have been observed . These dose-dependent effects highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

8-Ethylamino-5-nitroquinoline is involved in several metabolic pathways, primarily through its interactions with enzymes like aldehyde oxidase and nitroreductase . These enzymes catalyze the reduction of the nitro group, leading to the formation of reactive intermediates that can participate in further metabolic reactions. The compound’s ability to chelate metal ions also affects metabolic flux and metabolite levels, influencing various biochemical pathways .

Transport and Distribution

Within cells and tissues, 8-Ethylamino-5-nitroquinoline is transported and distributed through interactions with transporters and binding proteins. The compound’s ability to chelate metal ions can facilitate its transport across cellular membranes . Additionally, its interactions with binding proteins can influence its localization and accumulation within specific cellular compartments . These transport and distribution mechanisms are crucial for understanding the compound’s cellular effects and therapeutic potential.

Subcellular Localization

The subcellular localization of 8-Ethylamino-5-nitroquinoline is influenced by its chemical properties and interactions with cellular components. The compound can localize to various cellular compartments, including the cytoplasm and nucleus . Its ability to chelate metal ions and interact with binding proteins can direct it to specific organelles, where it can exert its biochemical effects. Understanding the subcellular localization of the compound is essential for elucidating its mechanisms of action and potential therapeutic applications .

属性

IUPAC Name |

N-ethyl-5-nitroquinolin-8-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-2-12-9-5-6-10(14(15)16)8-4-3-7-13-11(8)9/h3-7,12H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFQOMPCAGXOWEL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C2C(=C(C=C1)[N+](=O)[O-])C=CC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60389303 |

Source

|

| Record name | 8-Ethylamino-5-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60389303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

332402-92-3 |

Source

|

| Record name | 8-Ethylamino-5-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60389303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(2-{[(4-Methylbenzyl)oxy]imino}ethyl)-4-phenyl-2,5-thiophenedicarbonitrile](/img/structure/B1351344.png)

![1-(4-methoxyphenyl)-1-ethanone N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B1351359.png)

![4-[3-(Trifluoromethyl)phenyl]benzonitrile](/img/structure/B1351394.png)